molecular formula C11H10N2O B8341154 2-Phenyl-3-methoxypyrazine

2-Phenyl-3-methoxypyrazine

Cat. No. B8341154
M. Wt: 186.21 g/mol
InChI Key: TXJSCDNLDZPGIW-UHFFFAOYSA-N
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Patent
US08541574B2

Procedure details

First, in a three-neck flask, 11.30 g of 2-methoxypyrazine and 200 mL of diethylether were put, and a dibutyl ether solution (2.1 mol/L) of phenyl lithium was dropped thereto while the mixture was cooled down with ices and stirred under a nitrogen atmosphere, and stirred to be reacted for 20 hours. After the reaction, water was added to the reaction solution, and an organic layer was extracted with ethyl acetate. The obtained organic layer was washed with water, and dried with magnesium sulfate. Magnesium sulfate was removed by filtration and the solvent was distilled off. The obtained residue was refined with a column chromatography using dichloromethane as a development solvent, so that 2-phenyl-3-methoxypyrazine was obtained (light yellow powder, yield: 12%). A synthesis scheme of Step 1 is shown by the following (a2-1).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1.C(OCC)C.C(OCCCC)CCC.[C:23]1([Li])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[C:23]1([C:8]2[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][N:7]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
COC1=NC=CN=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while the mixture was cooled down with ices
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
to be reacted for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Magnesium sulfate was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CN=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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